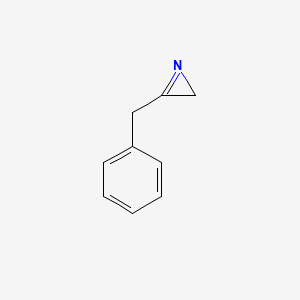
3-Benzyl-2H-azirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2H-azirine is a type of 2H-azirine, which are important three-membered heterocycles in organic chemistry . As versatile and highly strained three-membered unsaturated heterocycles, 2H-azirines can be used as distinctive building blocks towards significant functional groups .
Synthesis Analysis
The synthesis of 2H-azirines has seen many advances. Methods such as Neber rearrangement, isomerization of isoxazole, oxidation of enamine, C−H bond activation, decomposition of vinyl azide, functionalization of alkyne, and multi-step synthesis have been developed for the efficient assembly of 2H-azirines .Molecular Structure Analysis
The molecular structure of 3-Benzyl-2H-azirine is represented by the formula C9H9N . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis
Recent studies have focused on [3+n] ring-expansion reactions, nucleophilic addition of C=N double bond or continuous nucleophilic addition followed by cyclization, ring-opening of 2H-azirines to acyclic compounds, and substitution of sp3-C−H of 2H-azirines .Scientific Research Applications
Cycloadditions and Formation of Azabicyclic Compounds : 3-Substituted-2H-azirines, including benzyl 2H-azirine-3-carboxylates, are used in Lewis acid-catalysed hetero Diels–Alder reactions with dienes. These reactions are selective and result in the formation of aziridine containing azabicyclo[4.1.0]heptanes and azatricyclo[2.2.1.0]nonanes (Ray, Risberg, & Somfai, 2002).
Asymmetric Aza-Diels-Alder Reactions : In asymmetric Diels-Alder reactions involving 3-benzyl-2H-azirine carboxylate, high stereoselectivity and yield are achieved under the influence of a Lewis acid, producing substituted bi- and tricyclic tetrahydropyridines (Sjöholm Timén & Somfai, 2003).
Photochemical Cycloadditions : Photoinduced cycloadditions of 3-benzyl-2H-azirine have been studied, revealing the formation of various oxazoline compounds under specific conditions (Orahovats, Jackson, Heimgartner, & Schmid, 1973).
Synthesis of α-Amino Acids and Peptides : 3-Benzyl-2H-azirine derivatives have been utilized in the synthesis of enantiomerically pure αα-disubstituted α-amino acids and model peptides. This demonstrates its utility in peptide chemistry and the synthesis of complex organic molecules (Bucher, Linden, & Heimgartner, 1995).
Building Blocks in Heterocyclic Chemistry : 3-Benzyl-2H-azirine and its derivatives serve as valuable building blocks in the construction of heterocyclic compounds, contributing to the development of novel organic materials and pharmaceuticals (Funt et al., 2020).
Future Directions
Mechanism of Action
Target of Action
3-Benzyl-2H-azirine, as a member of the 2H-azirine family, is a small unsaturated heterocycle with one nitrogen atom 2h-azirines in general are known to act as nucleophiles, electrophiles, dienophiles, or dipolarophiles in various chemical transformations .
Mode of Action
The mode of action of 3-Benzyl-2H-azirine involves its interaction with its targets through its C=N functional group . The high reactivity of 2H-azirines, enhanced by the ring strain, allows them to participate in various chemical transformations .
Biochemical Pathways
The synthesis of 2H-azirines, including 3-Benzyl-2H-azirine, can be achieved through several biochemical pathways. These include the Neber approach, decomposition of vinyl azides, ring contraction of isoxazoles, oxidative cyclization of enamine derivatives, and radical addition/cyclization of alkynes . Each of these pathways leads to different downstream effects, contributing to the broad range of biological activities exhibited by 2H-azirines .
Pharmacokinetics
The high reactivity and sufficient stability of 2h-azirines for chemical modification suggest potential bioavailability .
Result of Action
2h-azirines in general have been extensively used as valuable synthons to construct heterocycles such as indoles, pyrroles, oxazoles, pyridines, quinolines, pyrazines, triazoles, and azepines . These compounds have diverse biological properties .
Action Environment
The action, efficacy, and stability of 3-Benzyl-2H-azirine can be influenced by various environmental factors. For instance, the synthesis of 2H-azirines can be optimized under certain conditions, such as the use of specific catalysts and solvents . .
properties
IUPAC Name |
3-benzyl-2H-azirine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXFOHGTBYBVLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671926 |
Source


|
| Record name | 3-Benzyl-2H-azirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18709-44-9 |
Source


|
| Record name | 3-Benzyl-2H-azirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of using 3-benzyl-2H-azirine in asymmetric synthesis?
A: 3-benzyl-2H-azirine serves as a valuable building block in asymmetric synthesis due to its ability to participate in enantioselective [4+2] cycloaddition reactions, specifically the aza-Diels-Alder reaction. [] This reaction allows for the construction of optically active tetrahydropyridines, which are important structural motifs found in numerous natural products and pharmaceuticals.
Q2: How does the presence of a Lewis acid catalyst influence the reaction of 3-benzyl-2H-azirine with cyclopentadiene?
A: The study investigated the impact of various chiral Lewis acid complexes on the reaction between 3-benzyl-2H-azirine carboxylate and cyclopentadiene. [] The Lewis acid plays a crucial role in activating the azirine, making it a more reactive dienophile. This activation enhances the reaction rate and allows for enantioselective control, leading to the formation of enantioenriched tetrahydropyridine products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B579648.png)
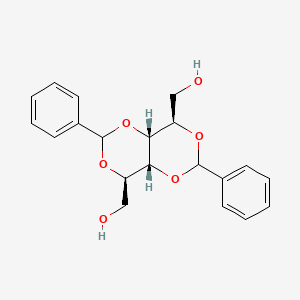
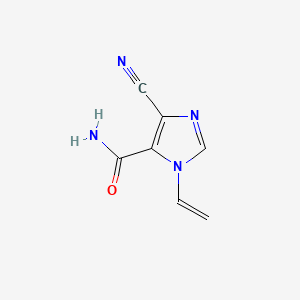
![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-3-methoxyoxan-2-yl]methyl acetate](/img/structure/B579653.png)
![methyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-acetyloxy-6-(acetyloxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-ethyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B579654.png)
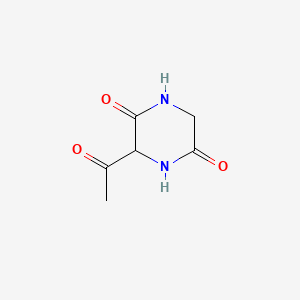
![[(2R,3S,4R)-2,3,4-triacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate](/img/structure/B579656.png)
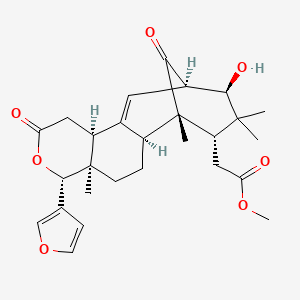
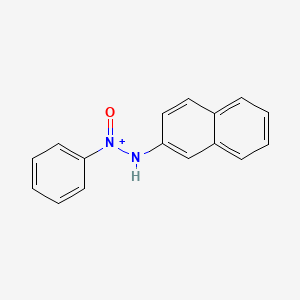
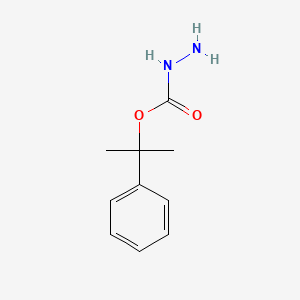
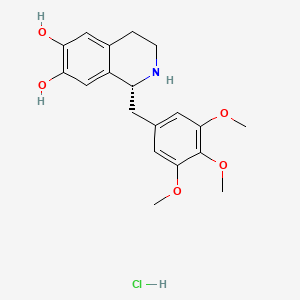
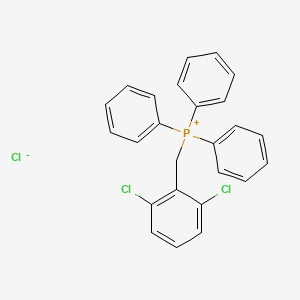
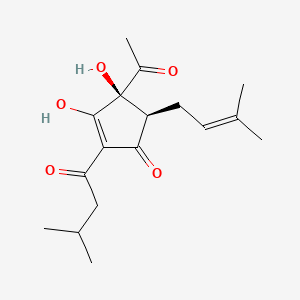
![1H-Pyrimido[4,5-b][1,4]benzodiazepine-2,4,6(3H)-trione, 5,11-dihydro-1,3-dimethyl-](/img/no-structure.png)